molecular formula C5H7ClN2 B13521397 2-ethenyl-1H-imidazole hydrochloride

2-ethenyl-1H-imidazole hydrochloride

Cat. No.: B13521397
M. Wt: 130.57 g/mol
InChI Key: GUEBVLHWOCAUCO-UHFFFAOYSA-N
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Description

2-Ethenyl-1H-imidazole hydrochloride (CAS: CID 564928) is an imidazole derivative characterized by a vinyl group (-CH=CH₂) at position 2 of the imidazole ring. Its molecular formula is C₅H₆N₂·HCl, with a molecular weight of 130.58 g/mol. The SMILES notation is C=CC1=NC=CN1, and the InChIKey is MLMGJTAJUDSUKA-UHFFFAOYSA-N .

Key structural features include:

  • A planar imidazole ring with conjugated π-electrons.
  • A reactive ethenyl substituent enabling polymerization or electrophilic addition reactions.
  • Hydrochloride salt formation, enhancing solubility in polar solvents.

Collision Cross-Section (CCS) data, derived from ion mobility spectrometry, reveals its behavior in mass spectrometry:

Ion Form CCS (Ų)
[M+H]⁺ 117.2
[M+Na]⁺ 128.9
[M+NH₄]⁺ 125.4

These values indicate moderate gas-phase stability, influenced by the ethenyl group’s electron-withdrawing effects .

Properties

Molecular Formula

C5H7ClN2

Molecular Weight

130.57 g/mol

IUPAC Name

2-ethenyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C5H6N2.ClH/c1-2-5-6-3-4-7-5;/h2-4H,1H2,(H,6,7);1H

InChI Key

GUEBVLHWOCAUCO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethenyl-1H-imidazole hydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazoles often involve multi-step processes that ensure high yields and purity. These methods may include the use of protective groups, hydrolysis, and heterocyclization with simultaneous decarboxylation . The choice of solvents and catalysts is crucial to optimize the reaction conditions and achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethenyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

2-ethenyl-1H-imidazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethenyl-1H-imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-Ethenyl-1H-imidazole hydrochloride Ethenyl (C2), HCl C₅H₆N₂·HCl 130.58 Reactive vinyl group, polar salt
2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl Hydroxymethyl (C2), Methyl (N1) C₅H₈N₂O·HCl 148.59 Hydrophilic, potential for hydrogen bonding
5-(2-Chloroethyl)-1H-imidazole hydrochloride Chloroethyl (C5), HCl C₅H₇ClN₂·HCl 179.06 Electrophilic Cl, alkylating agent
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Methoxybenzyl (N1), methanamine (C4) C₁₂H₁₅N₃O·HCl 253.73 Aromatic substitution, amine functionality
2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanamine HCl Methyl (N1), thioether (C2) C₆H₁₁N₃S·HCl 193.69 Sulfur-containing, redox-active

Key Observations :

  • Electronic Effects : The ethenyl group in 2-ethenyl-1H-imidazole HCl enhances electrophilicity compared to hydroxymethyl (electron-donating) or chloroethyl (strongly electron-withdrawing) substituents .
  • Solubility : Hydrochloride salts generally improve aqueous solubility, but bulkier substituents (e.g., methoxybenzyl in ) reduce it.
  • Reactivity : The chloroethyl group in 5-(2-chloroethyl)-1H-imidazole HCl facilitates alkylation reactions, whereas the ethenyl group supports polymerization or Michael additions .

Physicochemical and Analytical Properties

Table 2: Comparative CCS and Stability Data

Compound Name CCS [M+H]⁺ (Ų) Stability Notes
This compound 117.2 Moderate gas-phase stability
2-(Hydroxymethyl)-1-methyl-1H-imidazole HCl N/A High polarity due to -OH
5-(2-Chloroethyl)-1H-imidazole hydrochloride N/A Prone to hydrolysis

Research Findings :

  • CCS Trends : Larger ions (e.g., [M+Na]⁺) exhibit higher CCS values due to increased ion size .
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., Cl, ethenyl) may decompose at lower temperatures compared to electron-donating substituents .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to irritancy risks. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Store at RT in airtight containers with desiccants. Avoid exposure to light to prevent degradation .

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